4-Hydroxy-1-methyl-2-quinolone

Description

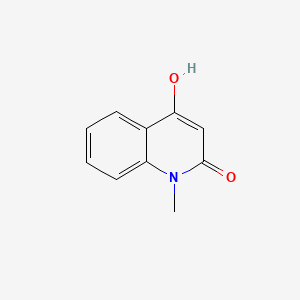

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNPPPQVXREFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061874 | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-46-9 | |

| Record name | 4-Hydroxy-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N-methylcarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-methyl-2-quinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-methyl-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-N-METHYLCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V713CAW761 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Hydroxy-1-methyl-2-quinolone

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and known biological activities of 4-Hydroxy-1-methyl-2-quinolone. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound, a heterocyclic organic compound, possesses a quinolone scaffold that is central to the activity of many synthetic and natural compounds.[1][2] Its basic properties are summarized below.

Structural and General Properties

| Property | Value | Reference |

| Chemical Name | 4-Hydroxy-1-methylquinolin-2(1H)-one | [3] |

| CAS Number | 1677-46-9 | [3][4][5][6] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Appearance | Light yellow to brown to dark green powder/crystal | [7] |

| Melting Point | 269-271 °C | [4][5] |

| Predicted pKa | 4.50 ± 1.00 | |

| SMILES | CN1C2=CC=CC=C2C(=CC1=O)O | [3] |

| InChI | InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3 | [3] |

| InChIKey | RTNPPPQVXREFKX-UHFFFAOYSA-N | [3] |

Solubility Profile

| Solvent | Solvent Type | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~1.75 mg/mL (10 mM) | [8] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [8] |

| Alcohols (general) | Polar Protic | Soluble | [8] |

| Water | Polar Protic | Data Not Publicly Available | [8] |

| Methanol | Polar Protic | Data Not Publicly Available | [8] |

| Ethanol | Polar Protic | Data Not Publicly Available | [8] |

| Acetone | Polar Aprotic | Data Not Publicly Available | [8] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to 4-hydroxy-2-quinolone derivatives have been reported. A common approach involves the cyclization of N-substituted anthranilic acid derivatives. One reported synthesis for a derivative involves the following steps:

-

Reaction of N-methylanthranilic acid: N-methylanthranilic acid is dissolved in a mixture of acetic anhydride and acetic acid (1:1 v/v).[9]

-

Reflux: The reaction mixture is refluxed for approximately 3 hours.[9]

-

Quenching and Extraction: The reaction is quenched by the slow addition of ice water and then extracted multiple times with ethyl acetate.[9]

-

Washing and Evaporation: The combined organic layers are washed with saturated brine, and the solvent is removed under reduced pressure.[9]

-

Purification: The resulting solid is dissolved in ethanol, and the solvent is again evaporated. The crude product is then purified by column chromatography to yield this compound.[9]

Determination of Aqueous Solubility (Shake-Flask Method)

While specific data for the target molecule is unavailable, a standard protocol for determining the solubility of similar compounds can be adapted. This method involves equilibrating an excess of the solid compound in the solvent of interest and then quantifying the dissolved concentration.

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Sample Analysis: A sample of the supernatant is carefully removed, filtered (e.g., using a 0.22 µm syringe filter), and diluted as necessary.[8]

-

Quantification: The concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.[8]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of quinolone compounds is well-characterized for its biological activities, primarily as antimicrobial and potential anticancer agents.

Antimicrobial Activity

Quinolones are a well-established class of antibiotics.[1] Their mechanism of action in bacteria generally involves the inhibition of essential enzymes involved in DNA replication and repair.

-

Target Enzymes: The primary targets of quinolone antibiotics are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11]

-

Mechanism: These drugs stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[10][11]

References

- 1. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1677-46-9 [chemicalbook.com]

- 5. This compound | 1677-46-9 [chemicalbook.com]

- 6. 1677-46-9|4-Hydroxy-1-methyl-2(1H)-quinolone|BLD Pharm [bldpharm.com]

- 7. This compound | 1677-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-1-methyl-2-quinolone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-methyl-2-quinolone, a heterocyclic organic compound, stands as a significant scaffold in the realm of medicinal chemistry and drug discovery. Its quinolone core is a privileged structure, found in numerous natural products and synthetic molecules with a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.

Discovery and Historical Context

The history of 4-hydroxy-2-quinolones is intrinsically linked to the pioneering work on quinoline synthesis in the late 19th century. The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, provided a foundational method for creating 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[1][2] This reaction, along with the Knorr quinoline synthesis developed by Ludwig Knorr in 1886, laid the groundwork for the synthesis of a vast number of quinolone derivatives.

While the precise first synthesis of the N-methylated derivative, this compound, is not definitively attributed to a single individual and date in the readily available literature, its synthesis follows the classical principles established by these early researchers. The broader class of quinolones gained significant attention in the early 1960s with the discovery of nalidixic acid, a quinolone antibiotic, which spurred extensive research into the antimicrobial properties of this chemical family.[3]

More recently, 4-hydroxy-2-quinolones have been identified as crucial signaling molecules in bacterial communication, particularly in Pseudomonas aeruginosa. This discovery has opened new avenues for research into quorum sensing inhibition as a novel antimicrobial strategy.[4][5][6]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages. The choice of method often depends on the availability of starting materials and the desired scale of production.

Table 1: Comparison of Synthetic Routes to this compound

| Synthesis Name | Starting Materials | Key Reaction Conditions | Advantages | Disadvantages |

| From N-Methylanthranilic Acid | N-Methylanthranilic acid, Acetic anhydride, Acetic acid | Reflux | Readily available starting material. | May require purification of the intermediate. |

| Conrad-Limpach Synthesis | N-methylaniline, Diethyl malonate | High temperature (thermal cyclization) | Good yields, versatile for various substitutions. | Requires high temperatures. |

| Tandem Reaction | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Acid-catalyzed | Forms more complex fused ring systems. | Not a direct synthesis of the core compound. |

Experimental Protocols

Synthesis of this compound from N-Methylanthranilic Acid

This protocol is adapted from established procedures for the cyclization of N-substituted anthranilic acids.[7]

Materials:

-

N-Methylanthranilic acid

-

Acetic anhydride

-

Acetic acid

-

Ethyl acetate

-

Saturated brine

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-methylanthranilic acid in a 1:1 (v/v) mixture of acetic anhydride and acetic acid.

-

Reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture and quench by the slow addition of ice water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash once with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of ethanol and stir for 10 minutes.

-

Evaporate the ethanol to dryness and purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The quinolone scaffold is renowned for its antibacterial properties. While many synthetic fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, the mechanism of action for 4-hydroxy-2-quinolones can be more varied.[8] Some derivatives have shown potent antifungal activity, with the brominated analog of a C3-acylated 4-hydroxy-2-quinolone exhibiting an IC50 of 1.05 µg/mL against Aspergillus flavus.[9]

Anticancer Activity

Derivatives of 4-hydroxyquinolone have demonstrated significant anticancer activity. For instance, certain modified analogues have shown promising IC50 values against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), PC3 (prostate cancer), and MCF-7 (breast cancer).[10] One compound, in particular, exhibited IC50 values ranging from 29.3 μM to 87.9 μM across these cell lines.[10]

Quorum Sensing Modulation

4-Hydroxy-2-alkylquinolines (HAQs), a class of compounds that includes structures similar to this compound, are key signaling molecules in the quorum-sensing (QS) system of Pseudomonas aeruginosa.[4] These molecules, often referred to as the Pseudomonas quinolone signal (PQS), regulate the expression of virulence factors and biofilm formation.[4][11] The stringent response, a bacterial stress response, has been shown to modulate HAQ biosynthesis.[4] This intricate signaling network presents opportunities for the development of anti-virulence therapies that disrupt bacterial communication.

Table 2: Summary of Biological Activities and Quantitative Data for 4-Hydroxy-2-quinolone Derivatives

| Biological Activity | Compound/Derivative | Target/Cell Line | IC50 / MIC | Reference |

| Antifungal | Brominated 3-nonyl-4-hydroxy-2-quinolone | Aspergillus flavus | 1.05 µg/mL | [9] |

| Anticancer | Modified 4-hydroxyquinolone analog (3h) | PC3 (prostate cancer) | 29.3 µM | [10] |

| Anticancer | Modified 4-hydroxyquinolone analog (3h) | A549 (lung cancer) | 87.9 µM | [10] |

| Antibacterial (GyrB inhibitor) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus GyrB | 1.21 µM | [12] |

| Antibacterial (GyrB inhibitor) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | S. aureus GyrB | 0.31 µM | [12] |

| Anti-tuberculosis | 4-hydroxy-3-methyl-2(1H)-quinolone | M. tuberculosis | 6.8 µM (IC90) | [13] |

Note: Data for the parent compound this compound is limited; the table primarily presents data for its derivatives to illustrate the potential of the scaffold.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.

Bacterial Quorum Sensing Pathway

In P. aeruginosa, the PQS quorum sensing system is interconnected with other regulatory networks, including the las and rhl systems. The biosynthesis of 4-hydroxy-2-alkylquinolines is modulated by the stringent response, which is triggered by nutritional stress.[4][11]

Caption: Bacterial Quorum Sensing Pathway Modulation.

Potential Interaction with Mammalian Signaling Pathways

While direct evidence for the effect of this compound on mammalian signaling pathways is still emerging, the broader class of quinolones has been shown to modulate key inflammatory pathways. For example, some fluoroquinolones can inhibit the activation of NF-κB and MAP kinases (ERK1/2 and JNK), which are central to the inflammatory response.[14] Given the structural similarities, it is plausible that this compound could also interact with these pathways.

Caption: Hypothesized Interaction with Mammalian Signaling.

Future Directions

The versatile biological profile of this compound continues to make it a molecule of high interest. Future research should focus on:

-

Elucidating the precise molecular targets for its various biological activities.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

-

Exploring its role in modulating host-pathogen interactions beyond quorum sensing.

Conclusion

This compound, a compound with a rich history rooted in classical organic synthesis, has emerged as a significant player in modern drug discovery. Its diverse biological activities, ranging from antimicrobial and anticancer effects to the modulation of bacterial quorum sensing, underscore the importance of the quinolone scaffold. This technical guide has provided a detailed overview of its discovery, synthesis, and biological functions, offering a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable molecule. Further investigation into its mechanisms of action and signaling pathway interactions will undoubtedly pave the way for the development of novel therapeutics.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Stringent Response Modulates 4-Hydroxy-2-Alkylquinoline Biosynthesis and Quorum-Sensing Hierarchy in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 6. Frontiers | Quinolone Signals Related to Pseudomonas Quinolone Signal-Quorum Sensing Inhibits the Predatory Activity of Bdellovibrio bacteriovorus [frontiersin.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00252D [pubs.rsc.org]

- 11. The stringent response modulates 4-hydroxy-2-alkylquinoline biosynthesis and quorum-sensing hierarchy in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [mdpi.com]

- 14. Moxifloxacin inhibits cytokine-induced MAP kinase and NF-kappaB activation as well as nitric oxide synthesis in a human respiratory epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-1-methyl-2-quinolone chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Hydroxy-1-methyl-2-quinolone, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical structure, nomenclature, physicochemical properties, and outlines a general synthetic protocol.

Chemical Structure and Nomenclature

This compound is a derivative of quinolone, a bicyclic aromatic compound. Its structure is characterized by a hydroxyl group at the 4th position and a methyl group at the 1st position of the 2-quinolone core.

IUPAC Name: 4-hydroxy-1-methylquinolin-2(1H)-one[1]

Synonyms: 4-Hydroxy-1-methyl-2(1H)-quinolone, 4-Hydroxy-1-methylcarbostyril, 1-Methyl-4-hydroxy-2-chinolon[1]

Chemical Identifiers:

-

Molecular Formula: C₁₀H₉NO₂[3]

-

SMILES: CN1C2=CC=CC=C2C(=CC1=O)O[1]

-

InChI: 1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 175.18 g/mol | [3] |

| Melting Point | 269-271 °C | [2] |

| Appearance | Solid | |

| ¹H NMR (Predicted, DMSO-d₆) | See detailed description below | [4] |

| ¹³C NMR (Predicted, DMSO-d₆) | See detailed description below | [4] |

| IR Spectroscopy | Characteristic peaks for OH, C=O, and aromatic C=C bonds | [5] |

| Mass Spectrometry | Major fragmentation involves the loss of CO | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimentally verified spectra are not readily available in all public domains, computational predictions suggest the following key shifts in DMSO-d₆[4]:

-

¹H NMR: A broad singlet for the NH proton around 11.5 ppm, a singlet for the OH proton around 9.8 ppm, a doublet for H-5 around 7.5 ppm, a doublet of doublets for H-6 at approximately 6.8 ppm, a doublet for H-8 around 6.7 ppm, a singlet for H-3 at about 6.0 ppm, and a singlet for the methyl protons (CH₃) around 2.4 ppm[4].

-

¹³C NMR: The spectrum is expected to show distinct peaks for the ten carbon atoms, with the carbonyl carbon (C=O) appearing significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum of the analogous compound, 4-hydroxy-2(1H)-quinolone, shows characteristic absorption bands at approximately 3360 cm⁻¹ (O-H stretching), 1657 cm⁻¹ (C=O stretching), and 1508 cm⁻¹ (aromatic C=C stretching)[5]. Similar peaks would be expected for the N-methylated derivative.

Mass Spectrometry: The mass spectra of N-methyl-2-quinolones show that a major fragmentation pathway involves the loss of a carbon monoxide molecule (28 mass units) from the molecular ion[6].

Synthesis Protocol

The synthesis of 4-hydroxy-2-quinolone derivatives can be achieved through various methods, including the Conrad-Limpach reaction. A general procedure for the synthesis of analogous compounds involves the microwave-assisted cyclization of β-enaminones with diethyl malonate catalyzed by bismuth chloride (III)[7].

General Experimental Protocol for the Synthesis of 4-Hydroxy-2-quinolone Analogues:

-

Reactant Preparation: A mixture of diethyl malonate and a suitable β-enaminone (in a 3:1 molar ratio) is prepared in ethanol[7].

-

Catalyst Addition: Bismuth chloride (III) (0.2 mmol) is added to the reaction mixture[7].

-

Microwave Irradiation: The reaction vessel is subjected to microwave irradiation for a period of 5 to 13 minutes[7]. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, ethanol (5 mL) is added, and the catalyst is removed by filtration[7]. The filtrate is then concentrated, and the crude product is purified.

It is important to note that reaction conditions, particularly temperature and reaction time, are critical and may require optimization for specific substrates.

Chemical Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

- 1. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1677-46-9 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Hydroxy-1-methyl-2-quinolone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-1-methyl-2-quinolone, a molecule of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and drug development professionals.

Chemical Structure and Spectroscopic Overview

This compound possesses a bicyclic heterocyclic scaffold. Its spectroscopic signature is characterized by the functionalities present: a hydroxyl group, a methyl group attached to the nitrogen, an aromatic ring, and a quinolone core.

The Quinolone Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide on its Biological Significance

The quinolone scaffold, a bicyclic heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and drug development.[1] Its inherent structural features and amenability to chemical modification have led to the discovery of a vast array of therapeutic agents with diverse biological activities.[2][3] This technical guide delves into the core biological significance of the quinolone scaffold, providing insights for researchers, scientists, and drug development professionals.

Broad-Spectrum Antibacterial Activity

The most well-established biological significance of the quinolone scaffold lies in its potent antibacterial properties.[4] The initial discovery of nalidixic acid, a first-generation quinolone, paved the way for the development of subsequent generations of fluoroquinolones with enhanced efficacy and a broader spectrum of activity.[4][5]

Mechanism of Action: Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting the ligase activity of these enzymes, quinolones trap them in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[5][6]

Generations of Quinolones:

-

First Generation: Primarily active against Gram-negative bacteria (e.g., nalidixic acid).[5]

-

Second Generation (Fluoroquinolones): Introduction of a fluorine atom at the C-6 position significantly expanded the spectrum to include Gram-positive bacteria and atypical pathogens (e.g., ciprofloxacin, norfloxacin).[5][7]

-

Third Generation: Further modifications enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae (e.g., levofloxacin).[8]

-

Fourth Generation: Exhibit broad-spectrum activity, including anaerobic bacteria, and possess a dual-targeting mechanism against both DNA gyrase and topoisomerase IV, which can slow the development of resistance (e.g., moxifloxacin).[5][8]

Quantitative Data on Antibacterial Activity:

| Compound | Generation | Target Organism | MIC (µg/mL) |

| Nalidixic Acid | First | Escherichia coli | 4-128 |

| Ciprofloxacin | Second | Pseudomonas aeruginosa | 0.25-1 |

| Levofloxacin | Third | Streptococcus pneumoniae | 1 |

| Moxifloxacin | Fourth | Bacteroides fragilis | 0.5 |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.

Anticancer Activity

The quinolone scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[2][9] Its derivatives have been shown to inhibit various proteins and enzymes critical for cancer cell growth and proliferation.[10][11]

Mechanisms of Anticancer Action:

-

Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolone derivatives can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[9][12]

-

Kinase Inhibition: Quinolones have been developed as inhibitors of various protein kinases, such as EGFR and VEGFR, which are often overexpressed in cancer and play a key role in tumor growth and angiogenesis.[9][10][11]

-

Microtubule Disruption: Certain quinolone derivatives can interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[10]

-

PI3K and HDAC Inhibition: The quinolone scaffold has been utilized to design inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are important targets in cancer therapy.[10][11][13]

Quantitative Data on Anticancer Activity:

| Compound Class | Target | Cancer Cell Line | IC50 (µM) |

| Quinolone-Curcumin Hybrids | Topoisomerase II | Various | Varies |

| 2-Phenylpyrroloquinolin-4-one derivatives | Not specified | Various | Varies |

| N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Caco-2 | 48.63–378 |

| N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | HCT-116 | 44–664 |

Note: IC50 (half maximal inhibitory concentration) values are highly dependent on the specific compound and cell line.

Antiviral Activity

The versatility of the quinolone scaffold extends to antiviral applications.[14][15] Modifications to the basic quinolone structure have yielded compounds with activity against a range of viruses, including HIV, herpes virus, and Zika virus.[3][14][16]

Mechanisms of Antiviral Action:

-

HIV Integrase Inhibition: Some quinolone derivatives, such as elvitegravir, are potent inhibitors of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome.[3]

-

Inhibition of Viral Replication: Other quinolone derivatives have been shown to inhibit viral replication through various mechanisms, including interference with viral entry, transcription, or the function of viral proteins.[15][16]

Quantitative Data on Antiviral Activity:

| Compound | Target Virus | Mechanism | IC50 (µM) |

| Elvitegravir | HIV-1 | Integrase Inhibition | ~0.007 |

| Quinolone acid derivative (with 3,4,5-trihydroxylated aromatic substituent) | HIV-1 | Integrase Strand Transfer Inhibition | 2.6 |

Antifungal and Antimalarial Activities

The biological significance of the quinolone scaffold also encompasses antifungal and antimalarial properties.[14][17]

Antifungal Activity: While quinolones themselves generally exhibit weak intrinsic antifungal activity, they can potentiate the effects of established antifungal drugs like amphotericin B and fluconazole.[18][19] Some novel quinolone derivatives have shown promising direct antifungal activity against various fungal pathogens.[20]

Antimalarial Activity: The quinoline ring is a core component of well-known antimalarial drugs like quinine and chloroquine.[1] Research continues to explore novel quinolone derivatives with potent activity against different stages of the Plasmodium lifecycle.[21]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of quinolone derivatives. Below are generalized protocols for common assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

Caption: Mechanism of quinolone antibacterial action.

Experimental Workflow: In Vitro Anticancer Drug Screening

Caption: Workflow for anticancer screening of quinolones.

References

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]

- 15. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent insight into the biological activities and SAR of quinolone derivatives as multifunctional scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Quinolone derivatives and their antifungal activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources of 4-Hydroxy-1-methyl-2-quinolone derivatives

An In-depth Technical Guide to the Natural Sources of 4-Hydroxy-1-methyl-2-quinolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone alkaloids, particularly this compound and its derivatives, represent a structurally diverse class of secondary metabolites with a wide array of significant biological activities. This technical guide provides a comprehensive overview of the natural origins of these compounds, detailing their distribution in the plant and microbial kingdoms. It delves into the biosynthetic pathways responsible for their production, offering insights into the enzymatic logic that constructs their characteristic scaffold. Furthermore, this guide outlines established methodologies for the extraction, isolation, and purification of these valuable natural products. A summary of their diverse pharmacological properties, including antimicrobial, cytotoxic, and immunomodulatory effects, is also presented to highlight their potential in drug discovery and development.

Introduction to this compound Derivatives

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] The N-methylated variant, this compound, and its related derivatives are of particular interest due to their broad spectrum of biological activities.[2][3] These compounds are characterized by a bicyclic quinolone ring system with a hydroxyl group at the C-4 position and a methyl group on the nitrogen atom. The remainder of the molecule can be substituted with a variety of functional groups, most commonly a long alkyl chain at the C-3 position, leading to a diverse family of natural products.[4]

This guide serves as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. It aims to provide an in-depth understanding of the natural sources, biosynthesis, and extraction of this compound derivatives, thereby facilitating their further investigation and potential therapeutic application.

Natural Sources of this compound Derivatives

This compound derivatives are biosynthesized by a variety of organisms, ranging from higher plants to microorganisms.

Plant Sources

The plant kingdom is a rich source of these alkaloids, with the Rutaceae family being the most prolific producer.[5]

-

Evodia rutaecarpa : The leaves and fruits of this plant contain several 1-methyl-2-alkyl-4(1H)-quinolones, including derivatives with pentadecyl, tridecyl, and undecyl side chains.[6]

-

Ravenia spectabilis : This plant has yielded a new 2-quinolone alkaloid, iso-oligophyline, among other known quinolones like atanine and arborinine.[7]

-

Zanthoxylum integrifoliolum : This species is also a known source of quinolone alkaloids.[8]

Beyond the Rutaceae family, these compounds have been isolated from other plant families as well:

-

Isatis tinctoria (Brassicaceae) : 4-Hydroxy-3-methyl-2(1H)-quinolone has been discovered in this plant.[5][9]

-

Abroma augustum (Malvaceae) : A new alkaloid, 3-methoxy-4(1H)-quinolone, has been isolated from this plant, showcasing the structural diversity of these compounds.[10]

Microbial Sources

Microorganisms, particularly bacteria and fungi, are another significant source of 4-hydroxy-2-quinolone derivatives.

-

Pseudomonas aeruginosa : This Gram-negative bacterium is a well-studied producer of 2-alkyl-4-hydroxyquinolines (HAQs).[11] While not all are N-methylated, they share the core quinolone structure and biosynthetic pathway. These molecules, such as 2-heptyl-4-hydroxyquinoline (HHQ), often function as quorum-sensing signals.[11][12]

-

Burkholderia species : Soil bacteria of the genus Burkholderia have been found to produce 4-hydroxy-3-methyl-2(1H)-quinolone.[5]

-

Penicillium species : Fungi are also capable of producing these compounds. Quinolactacins, which are N-methyl-4-quinolones, are synthesized via a nonribosomal peptide synthetase pathway in Penicillium.[13]

-

Dactylosporangium species : An actinomycete of this genus produces chymase inhibitors with a 4-hydroxy-2(1H)-quinolone structure.[5]

Biosynthesis of Quinolone Alkaloids

The biosynthesis of the 4-hydroxy-2-quinolone core differs between bacteria and fungi, reflecting distinct evolutionary pathways to the same chemical scaffold.

Bacterial Biosynthesis in Pseudomonas aeruginosa

In P. aeruginosa, the biosynthesis of 2-alkyl-4-hydroxyquinolines (a class that includes non-N-methylated analogs) is well-characterized and relies on the pqs operon (pqsABCDE).[11] The pathway initiates with the activation of anthranilic acid to anthraniloyl-CoA by the PqsA enzyme. Subsequently, PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA. The resulting intermediate is then processed by other enzymes in the operon to generate the diverse array of 2-alkyl-4-hydroxyquinolines.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Isolation of quinolone alkaloid with potential anti-diabetic activity from Abroma Augustum (L.) L.F | Bangladesh Journal of Botany [banglajol.info]

- 11. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cas 1677-46-9,this compound | lookchem [lookchem.com]

- 14. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4-Hydroxy-2-Quinolones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 4-hydroxy-2-quinolone scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry. The dynamic equilibrium between the keto (4-hydroxy-2(1H)-quinolone) and enol (2,4-dihydroxyquinoline) forms is critical to their biological activity, receptor binding, and pharmacokinetic profiles. This document elucidates the structural and environmental factors governing this tautomerism, presents quantitative and spectroscopic data for key derivatives, and provides detailed experimental and computational protocols for the characterization of these tautomeric forms. Visualizations of the tautomeric equilibrium, experimental workflows, and a relevant biological pathway are provided to facilitate a deeper understanding.

Introduction to Tautomerism in 4-Hydroxy-2-Quinolones

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the case of 4-hydroxy-2-quinolones, the principal tautomeric relationship is the keto-enol equilibrium between the 4-hydroxy-2(1H)-quinolone (keto form) and the 2,4-dihydroxyquinoline (enol form).

The predominance of one tautomer over the other is a critical determinant of the molecule's reactivity, aromaticity, and interaction with biological targets. For the majority of 4-hydroxy-2-quinolone derivatives, the keto tautomer is the more stable and, therefore, the predominant form in both solid and solution phases.[1] This preference is largely attributed to the thermodynamic stability of the cyclic amide functionality within the quinolone ring.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-1-methyl-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-1-methyl-2-quinolone, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document synthesizes available data on its solubility, lipophilicity, and other key characteristics, and provides detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, with the empirical formula C₁₀H₉NO₂, is a derivative of the quinolone scaffold, a privileged structure in pharmacology.[1][2] Its physicochemical properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Melting Point | 269-271 °C | [1][3] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

| Appearance | Powder to crystal | [1] |

| logP (Predicted) | 1.3 - 1.5 | N/A |

| Solubility in DMSO | Soluble | [4] |

| Solubility in Water | Sparingly soluble | N/A |

| Solubility in Ethanol | Soluble | [5] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide methodologies for key experiments related to this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-methylanthranilic acid with acetic anhydride.[5]

Procedure:

-

Dissolve N-methylanthranilic acid in a 1:1 (v/v) mixture of acetic anhydride and acetic acid.

-

Reflux the reaction mixture for 3 hours.

-

Quench the reaction by the slow addition of ice water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated brine.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography over silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[5]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Determination of Solubility

The equilibrium shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.[4]

Procedure:

-

Add an excess amount of this compound to a vial containing the solvent of interest (e.g., DMSO, water, ethanol).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculate the original solubility from the measured concentration and the dilution factor.

Diagram: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the traditional approach for determining the logP value, a measure of a compound's lipophilicity.[6]

Procedure:

-

Prepare water saturated with n-octanol and n-octanol saturated with water.

-

Dissolve a known amount of this compound in one of the phases.

-

Add an equal volume of the other phase to a separatory funnel.

-

Shake the funnel for a predetermined time to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[6]

Diagram: LogP Determination Workflow

Caption: Workflow for the shake-flask logP determination method.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of quinolone compounds is well-known for its antibacterial activity. The primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to the fragmentation of bacterial chromosomes and ultimately cell death.[7]

Furthermore, compounds with a similar 4-hydroxy-2-alkylquinoline scaffold, such as the Pseudomonas quinolone signal (PQS), are known to be involved in bacterial quorum sensing.[8] PQS is a cell-to-cell signaling molecule that regulates the expression of virulence factors in Pseudomonas aeruginosa. This suggests that this compound could potentially interfere with or modulate bacterial communication systems.

Diagram: General Quinolone Mechanism of Action

Caption: Generalized mechanism of action for quinolone antibiotics.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this compound. Further experimental investigation is required to precisely quantify its solubility and logP, and to elucidate its specific biological activities and potential involvement in cellular signaling pathways.

References

- 1. This compound | 1677-46-9 [chemicalbook.com]

- 2. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1677-46-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

Preliminary Insights into the Mechanism of Action of 4-Hydroxy-1-methyl-2-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 4-Hydroxy-1-methyl-2-quinolone and its analogs. The document synthesizes available data on its anticancer and antimicrobial activities, details relevant experimental protocols, and visualizes potential signaling pathways and workflows.

Executive Summary

This compound belongs to the quinolone class of heterocyclic compounds, a scaffold recognized for its diverse pharmacological properties.[1] Preliminary research indicates that derivatives of 4-hydroxy-2-quinolone possess potent anticancer and antimicrobial activities. While the precise molecular mechanisms of this compound are still under active investigation, current evidence suggests that its derivatives may exert their cytotoxic effects on cancer cells through the induction of apoptosis and inhibition of key cellular processes. In microorganisms, the mechanism is likely aligned with the broader class of quinolones, targeting DNA synthesis. This guide aims to consolidate the existing preliminary data to inform further research and drug development efforts.

Anticancer Activity

Derivatives of 4-hydroxy-2-quinolone have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism appears to be the induction of apoptosis and cell cycle arrest, potentially through the inhibition of critical signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-hydroxyquinolone analogs against several cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 3g | HCT116 (Colon) | 28.5 |

| A549 (Lung) | 33.4 | |

| Compound 20 | Colo 205 (Colon) | 2.34 |

| Colo 320 (Colon, Doxorubicin-resistant) | 4.61 | |

| Compound 13b | Colo 205 (Colon) | 8.1 |

| Colo 320 (Colon, Doxorubicin-resistant) | 4.58 | |

| Compound 13a | Colo 205 (Colon) | 11.86 |

| Colo 320 (Colon, Doxorubicin-resistant) | 8.19 |

Data for compounds 3g are from a study on modified 4-hydroxyquinolone analogues.[2] Data for compounds 20, 13b, and 13a are from a study on the synthesis of 4-hydroxyquinolines as potential cytotoxic agents.[3]

Postulated Anticancer Signaling Pathways

While the specific targets of this compound are not fully elucidated, studies on related quinolone derivatives suggest interference with key oncogenic signaling pathways. Quinolone derivatives have been shown to inhibit topoisomerases, microtubules, protein kinases like EGFR and VEGFR, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC).[4]

Below is a diagram illustrating a hypothetical signaling pathway potentially targeted by 4-hydroxyquinolone derivatives, leading to apoptosis.

Caption: Hypothetical apoptotic pathway induced by this compound.

Antimicrobial Activity

4-hydroxy-2-quinolone analogs have shown promising activity against various microbial pathogens, particularly fungi. The mechanism of action is thought to be multifactorial, involving disruption of DNA synthesis and potentially other cellular processes.

Quantitative Data: Antimicrobial Efficacy

The following table presents the IC50 and minimum inhibitory concentration (MIC) values for brominated 4-hydroxy-2-quinolone analogs.

| Compound ID | Microorganism | IC50 (µg/mL) | MIC (µg/mL) |

| Compound 3j (nonyl side chain) | Aspergillus flavus | 1.05 | - |

| Compound 3i | Staphylococcus aureus | - | 125-1000 |

| Compound 3j | Staphylococcus aureus | - | 125-500 |

Data is from a study on novel 4-hydroxy-2-quinolone analogs.[5] It is noted that compounds 3i and 3j exhibited bacteriostatic effects rather than bactericidal activity.[5]

Proposed Antimicrobial Mechanism of Action

The primary antibacterial mechanism of the broader quinolone class is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, repair, and recombination.[7] By stabilizing the enzyme-DNA complex, quinolones lead to double-stranded DNA breaks and ultimately cell death.[6] Some studies also suggest that the antimicrobial activity of certain 4-hydroxy-2-quinolone analogs may be related to the accumulation of reactive oxygen species (ROS).[5]

Below is a diagram illustrating the proposed mechanism of action of quinolones on bacterial DNA gyrase.

Caption: Quinolone inhibition of bacterial DNA gyrase.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preliminary assessment of this compound and its analogs.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO).[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a standard reaction mixture (20 μl) containing 20 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 50 mM KCl, 1 mM DTT, 1 mM spermidine, 1 mM ATP, 20 μg/ml tRNA, 20 μg/ml bovine serum albumin, and 0.2 μg of relaxed pBR322 DNA.[8]

-

Compound Addition: Add varying concentrations of the test compound to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding purified GyrA and GyrB proteins to the mixture.[8]

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.[8]

-

Reaction Termination: Stop the reaction by adding a dye mix (e.g., loading buffer with SDS and proteinase K).

-

Agarose Gel Electrophoresis: Analyze the products by electrophoresis on a 0.8% agarose gel.[8]

-

Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Conclusion and Future Directions

The preliminary studies on this compound and its analogs highlight their potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The available data suggest that these compounds exert their biological effects through multiple mechanisms, including the induction of apoptosis in cancer cells and the inhibition of essential DNA synthesis enzymes in bacteria.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of this compound in cancer cells to understand the precise signaling pathways involved.

-

Mechanism of Action Studies: Conducting detailed mechanistic studies, including analysis of cell cycle progression, apoptosis markers, and specific kinase inhibition assays.

-

In Vivo Efficacy: Evaluating the in vivo anticancer and antimicrobial efficacy and toxicity of lead compounds in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of analogs to optimize potency and selectivity.

A deeper understanding of the mechanism of action of this compound will be crucial for its advancement as a therapeutic candidate.

References

- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Hydroxy-1-methyl-2-quinolone: A Technical Guide for Drug Discovery and Development

Introduction: The Prominence of the 4-Hydroxy-2-quinolone Scaffold

The 4-hydroxy-2-quinolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2] This technical guide focuses on a key member of this class, 4-Hydroxy-1-methyl-2-quinolone, providing an in-depth analysis of its synthesis, known biological activities, and potential therapeutic applications to inform and guide researchers and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through several established routes, with the Conrad-Limpach reaction and its variations being a common approach. A representative synthetic scheme involves the cyclization of an appropriate N-methylaniline derivative with a malonic acid ester.

A general synthetic protocol is outlined below:

Detailed Synthesis Protocol: N-Methylation and Cyclization[2][3]

Step 1: N-methylation of Isatoic Anhydride

-

To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as N,N-dimethylacetamide (DMAC), add methyl iodide (2 equivalents).

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product, 1-methyl-2H-benzo[d][3][4]oxazine-2,4(1H)-dione, is isolated by filtration.[2]

Step 2: Condensation and Cyclization

-

The N-methylated isatoic anhydride (1 equivalent) is then reacted with a malonic ester derivative in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).[2]

-

The reaction mixture is heated to facilitate the condensation and subsequent intramolecular cyclization.

-

Acidification of the reaction mixture upon completion yields the crude this compound.

-

Purification is typically achieved through recrystallization from a suitable solvent like ethanol to afford the final product as a crystalline solid.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [5] |

| Melting Point | 269-271 °C | [6] |

| CAS Number | 1677-46-9 | [3] |

Potential Therapeutic Applications

The 4-hydroxy-2-quinolone scaffold has shown promise in several therapeutic areas. While specific preclinical data for this compound is limited in some of these areas, the activities of its close derivatives provide a strong rationale for its further investigation.

Antimicrobial Activity

The quinolone class of compounds is well-established for its antibacterial properties, with fluoroquinolones being a prominent example. The 4-hydroxy-2-quinolone scaffold has also demonstrated significant antimicrobial and antifungal activities.[2]

Mechanism of Action: The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death. While this is the established mechanism for fluoroquinolones, it is the most probable mechanism for this compound and its derivatives, though further specific studies are warranted. The accumulation of reactive oxygen species (ROS) has also been implicated as a key mechanism of quinolone-mediated lethality.[8]

Preclinical Evidence: A study on novel 4-hydroxy-2-quinolone analogs with varying alkyl side chains and substituents on the benzene ring revealed significant antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus.[2] Notably, brominated analogs with a nonyl side chain at the C-3 position exhibited exceptional antifungal activity, with an IC50 value of 1.05 µg/mL, surpassing the positive control, amphotericin B.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticonvulsant Potential

The quinolinone scaffold is recognized for its diverse pharmacological properties, including anticonvulsant activity.[1] Several derivatives of 4-quinazolinone, a related heterocyclic system, have shown potent anticonvulsant effects in preclinical models.[9][10][11]

Proposed Mechanism of Action: The epileptogenic activity of some quinolones has been linked to their ability to act as antagonists at GABA-A receptors, particularly in the presence of certain non-steroidal anti-inflammatory drugs (NSAIDs).[12] Conversely, the anticonvulsant effects of some quinazolinone derivatives are suggested to be mediated by positive allosteric modulation of the GABA-A receptor.[13][14] Another potential mechanism for the anticonvulsant activity of quinolone derivatives is the antagonism of the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[15] Further investigation is needed to elucidate the precise mechanism of this compound.

Preclinical Models: The maximal electroshock (MES) seizure test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [12]

-

Animal Preparation: Acclimatize adult male mice to the laboratory environment for at least three days before the experiment.

-

Compound Administration: Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

-

Induction of Seizure: At the time of peak effect of the compound, induce seizures by applying a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Caption: Workflow for the Maximal Electroshock Seizure Test.

Anti-inflammatory Properties

Quinoline and its derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents.[16][17] These compounds have been shown to target several key mediators of the inflammatory cascade.

Proposed Mechanism of Action: The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[18][19] Some quinoline derivatives also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[20] For instance, a study on a synthetic hydrangenol derivative, which shares a similar 4H-chromen-4-one core, demonstrated potent anti-inflammatory effects by downregulating nitric oxide (NO) and prostaglandin E2 (PGE2) production through the inhibition of iNOS and COX-2 expression.[21]

Preclinical Models: The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21]

-

Animal Preparation: Use adult rats and measure the initial volume of their hind paws using a plethysmometer.

-

Compound Administration: Administer this compound or its vehicle orally or intraperitoneally to different groups of rats. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Inflammation: After a specific period (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Pharmacokinetics and Toxicology: Considerations for Drug Development

While specific experimental data on the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology of this compound are not extensively available in the public domain, some general considerations for the quinolone class can be highlighted. Fluoroquinolones generally exhibit good oral bioavailability and extensive tissue penetration.[22] However, they are also associated with certain adverse effects, including the potential for CNS toxicity and tendinopathy.[12][23] An in silico ADME evaluation of a 4-hydroxyquinolone derivative suggested a favorable physicochemical profile for oral administration.[9] Any drug development program for this compound would necessitate a comprehensive preclinical ADME and toxicology package, including in vitro metabolic stability, plasma protein binding, and in vivo pharmacokinetic studies in relevant animal models, as well as acute and chronic toxicity studies.[24][25][26]

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-hydroxy-2-quinolone derivatives have provided valuable insights for optimizing their biological activities.

-

Antimicrobial Activity: For antimicrobial activity, the nature of the substituent at the C-3 position and on the benzene ring significantly influences potency. The introduction of halogens at the C-6 and C-7 positions and optimization of the alkyl chain length at C-3 have been shown to enhance antifungal activity.[2]

-

Anticonvulsant Activity: In related quinazolinones, the nature of the substituent at the N-1 and C-3 positions plays a crucial role in anticonvulsant activity.[10][11]

-

Anti-inflammatory Activity: For anti-inflammatory quinoline derivatives, the presence and position of substituents on the quinoline ring dictate the pharmacological activity and target specificity, such as COX inhibition.[16][18]

Conclusion and Future Directions

This compound represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its scaffold provide a strong foundation for further research. While its antimicrobial potential is supported by data from its close analogs, its exploration as an anticonvulsant and anti-inflammatory agent is still in its nascent stages.

Future research should focus on:

-

Comprehensive Preclinical Evaluation: Conducting rigorous in vivo studies to determine the efficacy of this compound in established models of epilepsy and inflammation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for its potential anticonvulsant and anti-inflammatory effects.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of its ADME and safety profiles is essential for its progression as a drug candidate.

-

Lead Optimization: Utilizing the existing SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel treatments for a range of diseases.

References

- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]

- 5. 1677-46-9|4-Hydroxy-1-methyl-2(1H)-quinolone|BLD Pharm [bldpharm.com]

- 6. This compound | 1677-46-9 [chemicalbook.com]

- 7. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]